

Application Notes and Protocols: 2,5-Dimethylheptane as a Component in Aviation Fuels

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Compound of Interest

Compound Name: 2,5-Dimethylheptane

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Introduction

2,5-Dimethylheptane is a branched-chain alkane (isoparaffin) with the chemical formula C_9H_{20} . As a class of hydrocarbons, isoparaffins are significant components of both conventional and sustainable aviation fuels. Their molecular structure, characterized by branching, imparts desirable properties to jet fuels, including improved cold-flow characteristics (lower freezing point) and favorable combustion performance. These attributes make them valuable for ensuring fuel performance and safety under the demanding temperature and pressure conditions experienced during flight. This document provides an overview of the application of **2,5-dimethylheptane** as a blending component in aviation fuels, including its physicochemical properties, synthesis, and relevant experimental protocols.

Physicochemical Properties of 2,5-Dimethylheptane

Understanding the fundamental properties of **2,5-dimethylheptane** is crucial for evaluating its suitability as a jet fuel component. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,5-Dimethylheptane**

| Property | Value | Reference |
|-------------------|---------------------------------|-----------|
| Molecular Formula | C9H20 | [1][2] |
| Molecular Weight | 128.26 g/mol | [1][2] |
| Density @ 20°C | 0.721 g/cm ³ | [1] |
| Boiling Point | 135.8 °C (276.4 °F) at 760 mmHg | [1] |
| Melting Point | -112.99 °C (-171.38 °F) | [1] |
| Flash Point | 23 °C (73.4 °F) | [3] |
| Vapor Pressure | 9.42 mmHg @ 25°C | [1] |
| Solubility | Very slightly soluble in water | [1] |

2,5-Dimethylheptane as a Blending Component in Aviation Fuel

Isoparaffins, such as **2,5-dimethylheptane**, are valuable blending components for aviation fuels like Jet A and Jet A-1. Their primary role is to improve the fuel's performance, particularly its low-temperature properties. The branched structure of **2,5-dimethylheptane** disrupts the formation of large wax crystals at low temperatures, thereby lowering the freezing point of the fuel blend. This is a critical safety parameter for aviation fuels to prevent fuel solidification at high altitudes.

While specific experimental data for blends of **2,5-dimethylheptane** with Jet A-1 is limited in publicly available literature, the expected effects based on the properties of similar isoparaffins are summarized in Table 2. This data is illustrative and based on the known behavior of C9-C16 isoparaffins in jet fuel blends.

Table 2: Predicted Impact of **2,5-Dimethylheptane** Blending on Jet A-1 Properties

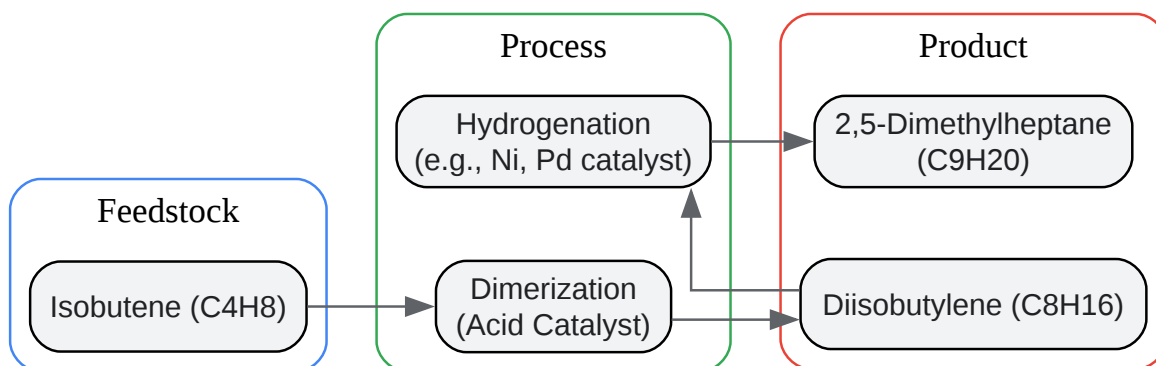
| Property | Jet A-1 (Typical) | Expected Impact of 2,5-Dimethylheptane Addition | Rationale |
|-----------------------------|-----------------------------|---|--|
| Freezing Point | -47 °C (max) | Decrease | The branched structure of 2,5-dimethylheptane inhibits wax crystal formation.[4] |
| Net Heat of Combustion | ~42.8 MJ/kg (min) | Slight Increase | Branched alkanes can have a slightly higher energy density compared to some other hydrocarbon classes. |
| Kinematic Viscosity @ -20°C | < 8.0 mm ² /s | Decrease | The disruption of intermolecular forces by branched alkanes can lead to lower viscosity.[5] |
| Density @ 15°C | 775 - 840 kg/m ³ | Likely within range, may slightly decrease | The density of pure 2,5-dimethylheptane is lower than the lower limit for Jet A-1, so blending will depend on the base fuel's density. |

Synthesis of 2,5-Dimethylheptane

The industrial production of branched alkanes like **2,5-dimethylheptane** for use in fuels typically involves processes that assemble smaller hydrocarbon molecules into larger, more complex structures or modify existing hydrocarbon chains. Common synthesis routes include

the dimerization of alkenes followed by hydrogenation, or the isomerization and cracking of larger hydrocarbons.

A potential synthesis pathway for **2,5-dimethylheptane** involves the dimerization of isobutene, a readily available petrochemical feedstock, followed by hydrogenation.



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Caption: A simplified workflow for the synthesis of **2,5-dimethylheptane** from isobutene.

Experimental Protocols

The evaluation of **2,5-dimethylheptane** as a jet fuel blending component requires rigorous testing to ensure that the resulting fuel mixture meets strict international standards, such as those outlined in ASTM D1655 for aviation turbine fuels. Below are detailed methodologies for key experiments.

Determination of Freezing Point

Standard Method: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels.

Principle: This method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise.

Apparatus:

- Jacketed sample tube

- Stirrer
- Cooling bath (e.g., dry ice and acetone)
- Calibrated thermometer or temperature sensor

Procedure:

- Place the fuel sample in the clean, dry sample tube.
- Insert the thermometer and stirrer, ensuring the thermometer bulb is positioned correctly.
- Place the sample tube in the cooling bath.
- Stir the sample continuously while it cools.
- Observe the sample for the first appearance of a solid phase (haze or crystals).
- Once crystals appear, remove the sample tube from the cooling bath.
- Allow the sample to warm up slowly while stirring.
- Record the temperature at which the last of the crystals disappears. This is the freezing point.

Determination of Net Heat of Combustion

Standard Method: ASTM D4809 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method).

Principle: A known mass of the fuel is burned in a constant-volume bomb calorimeter under a controlled atmosphere of oxygen. The heat released is measured by observing the temperature rise of the surrounding water.

Apparatus:

- Bomb calorimeter
- Oxygen bomb

- Calorimeter bucket with a known quantity of water
- High-precision thermometer or temperature sensor
- Ignition system

Procedure:

- Weigh a precise amount of the fuel sample into the sample cup.
- Place the sample cup in the bomb.
- Assemble the bomb and fill it with oxygen to a specified pressure.
- Place the bomb in the calorimeter bucket containing a known mass of water.
- Allow the system to reach thermal equilibrium.
- Ignite the sample and record the temperature rise of the water.
- Calculate the heat of combustion based on the temperature rise, the heat capacity of the calorimeter, and the mass of the fuel.

Determination of Kinematic Viscosity

Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

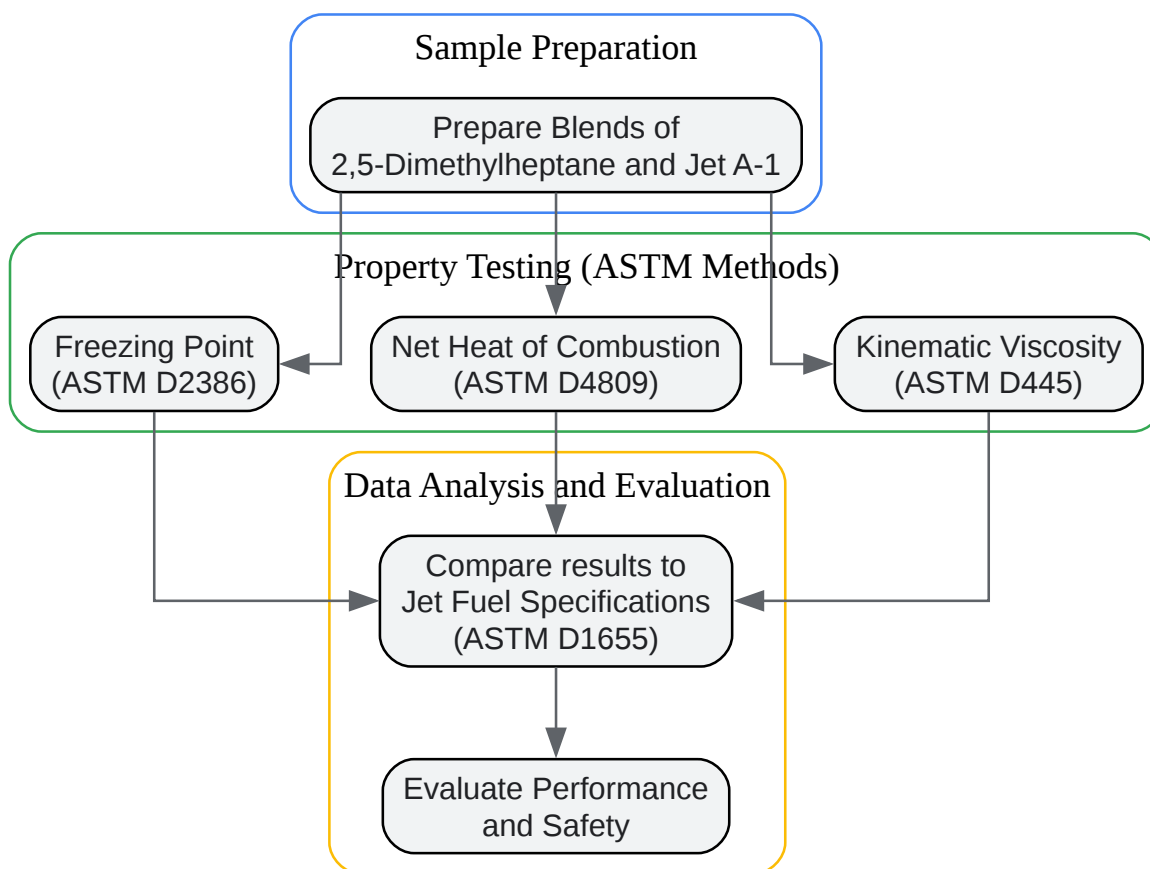
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Cannon-Fenske type)
- Constant-temperature bath
- Timing device

Procedure:

- Select a viscometer with a capillary size appropriate for the expected viscosity of the fuel blend.
- Charge the viscometer with the fuel sample.
- Place the viscometer in the constant-temperature bath set to the desired temperature (e.g., -20°C).
- Allow the sample to reach thermal equilibrium.
- Draw the liquid up into the timing bulb of the viscometer.
- Measure the time it takes for the liquid meniscus to pass between two marked points on the capillary.
- Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.



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Caption: A general workflow for the experimental evaluation of **2,5-dimethylheptane** in aviation fuel.

Conclusion

2,5-Dimethylheptane, as a representative isoparaffin, holds promise as a valuable blending component for enhancing the properties of aviation fuels. Its branched structure is particularly beneficial for improving cold-flow performance by lowering the freezing point. While further specific experimental data on its blending behavior with conventional jet fuels is needed for a comprehensive evaluation, the established protocols and known characteristics of similar compounds provide a strong foundation for its assessment. The synthesis of such branched alkanes from readily available feedstocks presents a viable pathway for producing high-quality aviation fuel components. Continued research and standardized testing are essential to fully

qualify **2,5-dimethylheptane** and similar isoparaffins for widespread use in the aviation industry.

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